Cyclohexyl cyanoacetate
Overview
Description
Cyclohexyl cyanoacetate is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as cyclohexyl 2-cyanoacetate and acetic acid, cyano-, cyclohexyl ester .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes cyclohexyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Cyclohexyl cyanoacetate consists of a cyclohexyl group attached to a cyanoacetate group . The IUPAC name for this compound is cyclohexyl 2-cyanoacetate . The InChIKey for this compound is YESQLMJPTKPRSK-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyanoacetamide derivatives, including cyclohexyl cyanoacetate, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Cyclohexyl cyanoacetate has a molecular weight of 167.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Summary of the Application
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Results or Outcomes
The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
2. Modification of Cyanoacrylate Adhesives
Summary of the Application
Cyanoacrylate adhesives (CAs) are widely used in different fields of technology and medicine due to their unique specific features. Different modification techniques are used to improve CA properties .
Methods of Application or Experimental Procedures
Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .
Results or Outcomes
The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .
3. Synthesis of Heterocyclic Compounds
Summary of the Application
Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles. They are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Methods of Application or Experimental Procedures
The synthesis of heterocyclic compounds involves reactions of cyanoacetic acid hydrazide with various reactants. The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
Results or Outcomes
The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization. The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
4. Synthesis of Cyanoacrylate Monomers
Summary of the Application
Cyanoacrylate adhesives are widely used in various fields of engineering and medicine due to their unique properties. The synthesis of monomeric cyanoacrylates forms the basis of these adhesives .
Methods of Application or Experimental Procedures
The synthesis of cyanoacrylates involves the use of different modification techniques to improve their properties. These techniques include the introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .
Results or Outcomes
The modification of cyanoacrylates allows for the improvement of the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .
5. Synthesis of Uncommon Heterocycles
Summary of the Application
Cyanoacetohydrazides and their derivatives are used in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine .
Methods of Application or Experimental Procedures
The synthesis of these uncommon heterocycles involves reactions of cyanoacetic acid hydrazide with various reactants. The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .
Results or Outcomes
The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization. The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
6. Production of Superglue
Summary of the Application
In its largest scale application, cyanoacetic acid is first esterified to give ethyl cyanoacetate. Condensation of that ester with formaldehyde gives ethyl cyanoacrylate, which is used as superglue .
Methods of Application or Experimental Procedures
The production of superglue involves the esterification of cyanoacetic acid to give ethyl cyanoacetate. This is then condensed with formaldehyde to give ethyl cyanoacrylate .
Results or Outcomes
As of 2007, more than 10,000 tons of cyanoacetic acid were produced annually .
Safety And Hazards
Future Directions
The future demand for Cyclohexyl cyanoacetate and key players in its market are poised to play pivotal roles in shaping the industry’s trajectory . Anticipated demand in the coming years is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends .
properties
IUPAC Name |
cyclohexyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESQLMJPTKPRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200657 | |
Record name | Cyclohexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl cyanoacetate | |
CAS RN |
52688-11-6 | |
Record name | Cyclohexyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52688-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52688-11-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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